1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde, 3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)- 1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde, 3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC15885472
InChI: InChI=1S/C18H25NO3/c1-12(2)16-10-15(11-20)21-18(16)19(4)13(3)17(22-18)14-8-6-5-7-9-14/h5-9,11-13,15-17H,10H2,1-4H3/t13-,15-,16-,17+,18-/m0/s1
SMILES:
Molecular Formula: C18H25NO3
Molecular Weight: 303.4 g/mol

1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde, 3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-

CAS No.:

Cat. No.: VC15885472

Molecular Formula: C18H25NO3

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde, 3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)- -

Specification

Molecular Formula C18H25NO3
Molecular Weight 303.4 g/mol
IUPAC Name (2S,3S,5R,7S,9S)-3,4-dimethyl-2-phenyl-9-propan-2-yl-1,6-dioxa-4-azaspiro[4.4]nonane-7-carbaldehyde
Standard InChI InChI=1S/C18H25NO3/c1-12(2)16-10-15(11-20)21-18(16)19(4)13(3)17(22-18)14-8-6-5-7-9-14/h5-9,11-13,15-17H,10H2,1-4H3/t13-,15-,16-,17+,18-/m0/s1
Standard InChI Key OAVKTUXIQPCHHL-FUJDEKNSSA-N
Isomeric SMILES C[C@H]1[C@@H](O[C@]2(N1C)[C@@H](C[C@H](O2)C=O)C(C)C)C3=CC=CC=C3
Canonical SMILES CC1C(OC2(N1C)C(CC(O2)C=O)C(C)C)C3=CC=CC=C3

Introduction

Structural Elucidation and Stereochemical Configuration

Core Spirocyclic Framework

The molecule’s defining feature is its 1,6-dioxa-4-azaspiro[4.4]nonane backbone, a bicyclic system comprising a six-membered 1,6-dioxa ring fused to a five-membered azaspiro ring via a shared spiro carbon atom. This architecture creates a rigid three-dimensional structure that influences its conformational dynamics and intermolecular interactions . Compared to the 1,6-dioxa-4-azaspiro[4.5]decane system reported in glycogen phosphorylase inhibitors , the [4.4]nonane variant exhibits reduced ring strain, potentially enhancing synthetic accessibility.

Substituent Analysis and Stereochemistry

The compound’s substituents include:

  • 3,4-Dimethyl groups: Positioned on the azaspiro ring, these alkyl groups enhance hydrophobicity and steric bulk.

  • 9-(1-Methylethyl) (isopropyl) group: A branched aliphatic chain at position 9, contributing to chiral complexity.

  • 2-Phenyl group: An aromatic moiety likely influencing π-π stacking interactions.

  • 7-Carboxaldehyde: A polar, reactive aldehyde group enabling further derivatization.

The absolute configuration (2S,3S,5R,7S,9S) indicates five stereocenters, necessitating asymmetric synthesis or chiral resolution techniques. The spatial arrangement of these centers governs the molecule’s biological activity and crystallization behavior .

Table 1: Key Structural Features

FeatureDescription
Core structure1,6-Dioxa-4-azaspiro[4.4]nonane
Substituents3,4-Dimethyl, 9-isopropyl, 2-phenyl, 7-carboxaldehyde
Stereocenters2S, 3S, 5R, 7S, 9S
Molecular formulaC₁₉H₂₅NO₃
Molecular weight315.41 g/mol

Synthetic Methodologies and Challenges

Stereoselective Construction

Achieving the (2S,3S,5R,7S,9S) configuration demands precise control over stereochemistry. Chiral auxiliaries, asymmetric catalysis, or enzymatic resolution could be employed. For instance, the synthesis of 3,4-dimethyl-2-phenyl-1-oxa-4-azaspiro[4.5]decane involved lithiation and oxidative cyclization , suggesting potential parallels for introducing methyl and phenyl groups in the target compound.

Table 2: Comparative Synthetic Approaches

Spiro SystemMethodKey Challenges
[4.5]Decane Suárez radical translocationLow yield due to rigid pyranosyl ring
[4.4]Nonane (Target)Hypothetical adaptation of Stereochemical control, ring strain
[4.5]Decane (Oxazolidine)Lithiation/cyclization Oxidative stability of intermediates

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound’s lipophilic substituents (methyl, isopropyl, phenyl) suggest limited aqueous solubility, necessitating organic solvents for handling. The aldehyde group at position 7 introduces reactivity toward nucleophiles, requiring inert storage conditions to prevent polymerization or oxidation.

Spectroscopic Characterization

  • NMR Spectroscopy: Key proton environments include:

    • Aldehydic proton (δ ~9.5–10.5 ppm, singlet).

    • Aromatic protons (δ ~6.5–7.5 ppm, multiplet).

    • Diastereotopic methyl groups (δ ~0.8–1.5 ppm) .

  • Mass Spectrometry: Expected molecular ion peak at m/z 315.41 (M⁺), with fragmentation patterns revealing loss of isopropyl (C₃H₇) or aldehyde (CHO) groups.

Hypothesized Biological and Pharmacological Relevance

Glycogen Phosphorylase Inhibition

Spirocyclic nucleosides like hydantocidin exhibit glycogen phosphorylase (GP) inhibitory activity . While the target compound lacks a nucleoside motif, its spirocyclic core may similarly interact with GP’s allosteric sites. Molecular docking studies could assess its potential as a GP inhibitor, leveraging the aldehyde group for covalent binding.

Challenges and Future Directions

Synthetic Scalability

Current methods for spirocyclic systems often suffer from low yields (e.g., 30–50% in radical-based syntheses ). Flow chemistry or photoredox catalysis could improve efficiency for the target compound.

Biological Screening

Priority areas include:

  • In vitro GP inhibition assays.

  • Cytotoxicity profiling against cancer cell lines.

  • ADMET (absorption, distribution, metabolism, excretion, toxicity) studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator